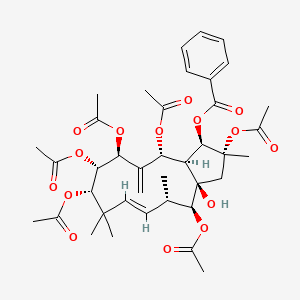

Jatrophane 2

Description

Properties

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17+/t20-,29-,30-,31-,32+,33-,34+,35+,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHKCKIAGSAXCR-DXFPZIRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Jatrophane Diterpenoids from Euphorbia peplus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of jatrophane diterpenoids from Euphorbia peplus, a plant with a long history in folk medicine. This document details the experimental protocols for extraction and purification, presents quantitative data for key compounds, and illustrates the molecular pathways influenced by these bioactive molecules.

Introduction to Jatrophane Diterpenoids from Euphorbia peplus

Euphorbia peplus L., commonly known as petty spurge, is a rich source of structurally diverse diterpenoids. Among these, jatrophanes, characterized by a bicyclic [10.3.0] pentadecane core skeleton, are of significant scientific interest due to their wide range of biological activities.[1] Phytochemical investigations have led to the isolation of numerous jatrophane polyesters from this plant, many of which exhibit potent cytotoxic, anti-inflammatory, and multidrug resistance-reversing activities.[2][3] The structural diversity of these compounds arises from the varied oxygenation patterns and stereochemical features of their core structure.[4] Recent studies have highlighted their potential as modulators of critical cellular pathways, including autophagy and the DNA damage response, making them promising candidates for further drug development.[4][5]

Experimental Protocols: From Plant Material to Purified Compound

The isolation of jatrophane diterpenoids from Euphorbia peplus is a multi-step process involving extraction, solvent partitioning, and extensive chromatographic purification. The following protocol is a synthesized representation of methodologies reported in the scientific literature.

Plant Material and Extraction

Fresh or air-dried whole plants of Euphorbia peplus are powdered and subjected to exhaustive extraction with an organic solvent, typically methanol or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure to yield a residue that serves as the starting material for fractionation.

Fractionation and Chromatographic Purification

The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their polarity. The ethyl acetate fraction, which is often enriched with jatrophane diterpenoids, is then subjected to a series of chromatographic techniques for the isolation of individual compounds.

A general workflow for the purification of jatrophane diterpenoids is as follows:

Detailed Steps:

-

Silica Gel Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Medium Pressure Liquid Chromatography (MPLC): Fractions showing promising profiles on TLC are further purified by MPLC, often on a C18 reversed-phase column, using a gradient of methanol and water.

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is achieved by semi-preparative HPLC, which provides high resolution and yields pure jatrophane diterpenoids.

Quantitative Data of Isolated Jatrophane Diterpenoids

Numerous jatrophane diterpenoids have been isolated from Euphorbia peplus. The following tables summarize the yields of some of these compounds and their characteristic spectroscopic data.

Yields of Selected Jatrophane Diterpenoids

| Compound Name | Starting Material | Yield (mg) | Reference |

| Euphjatrophane E | 330 mg (subfraction) | 10.0 | [4] |

| Euphjatrophane F | 330 mg (subfraction) | 7.8 | [4] |

Note: The yields are as reported in the cited literature and may not represent the overall yield from the initial plant material.

Spectroscopic Data: ¹H and ¹³C NMR of Euphjatrophane A

The structural elucidation of jatrophane diterpenoids relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The following table presents the ¹H (proton) and ¹³C (carbon) NMR data for Euphjatrophane A, a representative jatrophane diterpenoid from E. peplus.[4]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 42.4 (t) | 2.15 (m), 1.95 (m) |

| 2 | 34.9 (d) | 2.65 (m) |

| 3 | 75.9 (d) | 5.35 (d, 10.0) |

| 4 | 41.5 (d) | 3.25 (m) |

| 5 | 72.1 (d) | 5.65 (d, 8.0) |

| 6 | 142.4 (s) | |

| 7 | 78.9 (d) | 5.40 (d, 10.0) |

| 8 | 204.9 (s) | |

| 9 | 81.0 (d) | 4.70 (d, 10.0) |

| 10 | 49.6 (s) | |

| 11 | 135.7 (d) | 5.63 (d, 16.2) |

| 12 | 134.1 (d) | 5.62 (d, 16.2) |

| 13 | 47.7 (d) | 2.85 (m) |

| 14 | 72.7 (d) | 5.97 (d, 9.6) |

| 15 | 85.2 (s) | |

| 16 | 25.2 (q) | 1.15 (s) |

| 17 | 114.8 (t) | 5.18 (s), 4.82 (s) |

| 18 | 20.7 (q) | 1.05 (d, 6.5) |

| 19 | 24.0 (q) | 1.25 (d, 6.5) |

| 20 | 23.1 (q) | 1.10 (d, 7.0) |

Biological Activities and Signaling Pathways

Jatrophane diterpenoids from Euphorbia peplus have been shown to modulate important cellular signaling pathways, highlighting their therapeutic potential.

Induction of Autophagy

Several jatrophane diterpenoids have been identified as potent inducers of autophagy, a cellular process responsible for the degradation of damaged organelles and misfolded proteins.[4][5] This process is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.

The proposed mechanism involves the promotion of lysosomal biogenesis and an increase in the formation of autophagosomes, which are key steps in the autophagy pathway.[5] The conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.

Inhibition of the ATR-Chk1 Pathway

Certain jatrophane diterpenoids have been found to inhibit the Ataxia Telangiectasia and Rad3-related (ATR)-Chk1 pathway, a critical signaling cascade in the DNA damage response.[6] This pathway is activated in response to DNA replication stress and single-stranded DNA breaks, leading to cell cycle arrest to allow for DNA repair.

By suppressing the phosphorylation of Chk1, a key downstream effector of ATR, these compounds can abrogate the cell cycle checkpoint.[6] This activity makes them potential candidates for sensitizing cancer cells to DNA-damaging chemotherapeutic agents, as many cancer cells rely on this checkpoint for survival.

Conclusion and Future Directions

The jatrophane diterpenoids isolated from Euphorbia peplus represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their complex and varied chemical structures, make them attractive scaffolds for the development of new drugs. This technical guide provides a foundational understanding of their discovery and isolation, offering detailed protocols and key data for researchers in the field.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to fully realize their therapeutic potential. Further investigation into their structure-activity relationships will be crucial for the design and synthesis of more potent and selective analogs. The continued exploration of the rich chemical diversity of Euphorbia peplus is likely to yield more novel and bioactive jatrophane diterpenoids, contributing to the advancement of natural product-based drug discovery.

References

- 1. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]

- 3. scispace.com [scispace.com]

- 4. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Jatrophane Diterpenes: A Technical Guide for Researchers

An In-depth Examination of Cytotoxicity, Multidrug Resistance Reversal, and Anti-inflammatory Properties

Introduction

Jatrophane diterpenes are a class of naturally occurring polycyclic compounds predominantly found in plants of the Euphorbiaceae family.[1][2] These molecules are characterized by a unique macrocyclic skeleton, which can be extensively modified with various functional groups, leading to a vast structural diversity.[1] This structural complexity gives rise to a broad spectrum of significant biological activities, making jatrophane diterpenes a compelling area of research for drug discovery and development professionals.

This technical guide provides a comprehensive overview of the key biological activities of jatrophane diterpenes, with a focus on their cytotoxic, multidrug resistance (MDR) reversal, and anti-inflammatory effects. It is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data in a structured format, detailing experimental protocols for key assays, and illustrating the underlying signaling pathways.

Cytotoxic Activity

A significant body of research has demonstrated the potent cytotoxic effects of various jatrophane diterpenes against a range of cancer cell lines.[3] This activity is a cornerstone of their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of jatrophane diterpenes is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several representative jatrophane diterpenes against various human cancer cell lines.

| Jatrophane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |

| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 1.8 | [4] |

| Jatrophane Diterpene 1 | NCI-H460 (Non-small cell lung carcinoma) | 10-20 | [5] |

| Jatrophane Diterpene 1 | U87 (Glioblastoma) | 10-20 | [5] |

| Jatrophane Diterpene 1 | U87-TxR (Resistant Glioblastoma) | 10-20 | [5] |

| Jatrophane Diterpene 2 | U87 (Glioblastoma) | ~20 | [5] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpene and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: PI3K/Akt/NF-κB Pathway Inhibition

Several studies have indicated that the cytotoxic effects of certain jatrophane diterpenes are mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is crucial for cell survival, proliferation, and apoptosis evasion in many cancers.

References

- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Secure Verification [cer.ihtm.bg.ac.rs]

The Botanical Treasury of Jatrophane Polyesters: A Technical Guide for Researchers

Abstract

Jatrophane polyesters, a class of intricate diterpenoids, have garnered significant attention within the scientific community for their diverse and potent biological activities. Exhibiting promising antitumor, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties, these natural products represent a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the natural sources of jatrophane polyesters, detailing their distribution in the plant kingdom. Furthermore, this document outlines the prevalent experimental protocols for their extraction, isolation, and characterization, and presents a summary of their yields from various botanical matrices. Finally, the core mechanisms of action for their anti-inflammatory and MDR reversal activities are elucidated through detailed signaling pathway and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of these fascinating and pharmacologically relevant molecules.

Natural Sources of Jatrophane Polyesters

Jatrophane polyesters are predominantly found within the plant families Euphorbiaceae and Thymelaeaceae . The genus Euphorbia is a particularly rich and well-documented source of these compounds.[1][2] The structural diversity of jatrophane polyesters is vast, arising from the varied number, type, and position of acyl groups, such as acetyl, benzoyl, and nicotinoyl, esterified to the core jatrophane skeleton.[3]

Below is a summary of notable plant species from which jatrophane polyesters have been isolated:

-

Euphorbia platyphyllos : The whole dried plant has yielded several highly functionalized jatrophane polyesters.[1]

-

Euphorbia peplus : The leaves and whole plant are sources of various jatrophane polyesters, including those with anti-inflammatory activity.[4]

-

Euphorbia helioscopia : The aerial parts of this plant contain cytotoxic jatrophane diterpenoids.[5][6]

-

Euphorbia tuckeyana : The methanolic extract of this species has afforded new jatrophane diterpene polyesters.[7][8]

-

Euphorbia serrulata and Euphorbia mongolica : These species are also known sources of jatrophane diterpenoids.[9]

-

Euphorbia esula : This species is notable for yielding a high number of diterpenes, with a majority being jatrophanes and lathyranes.[2]

-

Jatropha species : The genus Jatropha, also belonging to the Euphorbiaceae family, is another significant source of jatrophane diterpenes.[10]

Data Presentation: Yields of Jatrophane Polyesters

The yield of jatrophane polyesters can vary significantly depending on the plant species, the part of the plant used for extraction (e.g., leaves, roots, latex), geographical location, and the extraction and purification methods employed. The following table summarizes reported yields of specific jatrophane compounds from their natural sources.

| Plant Species | Plant Part | Compound | Yield | Reference |

| Jatropha isabellei | Underground Parts | Jatrophone | ~90 µg/mg of dichloromethane fraction | [5] |

| Euphorbia dendroides | Lyophilized Latex | Jatrophanes (1-6) and a tigliane (7) | Not specified | [11] |

| Euphorbia platyphyllos | Whole, dried plants | Three new jatrophane polyesters (1-3) and one known (4) | Not specified | [1] |

| Jatropha curcas | Whole plants | Six new jatrophane diterpenoids | Not specified | [4] |

| Euphorbia sororia | Fructus (fruit) | Six new jatrophane diterpenoid esters (1-6) | Not specified | [6] |

Experimental Protocols

The isolation and characterization of jatrophane polyesters involve a series of meticulous steps, from initial extraction to final structure elucidation. The following is a generalized yet detailed methodology based on commonly cited experimental practices.

Extraction

-

Plant Material Preparation : The selected plant material (e.g., aerial parts, roots, latex) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is typically extracted with a moderately polar solvent such as methanol, ethanol, or a mixture thereof. Chloroform or acetone can also be used.[2][5][6] The extraction is often performed at room temperature over several days with periodic agitation or through more rapid methods like Soxhlet extraction.

-

Concentration : The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

Fractionation and Purification

The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the jatrophane polyesters.

-

Solvent Partitioning : The crude extract is often partitioned between immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.

-

Column Chromatography :

-

Normal-Phase Chromatography : Silica gel is a commonly used stationary phase. The extract or fraction is loaded onto the column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Reversed-Phase Chromatography : C18-bonded silica is used as the stationary phase with a polar mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

Other Chromatographic Techniques : Polyamide column chromatography has also been employed for the fractionation of jatrophane-containing extracts.[2]

-

-

High-Performance Liquid Chromatography (HPLC) : Preparative or semi-preparative HPLC is frequently the final step to obtain pure compounds. Both normal-phase and reversed-phase columns are utilized depending on the polarity of the target compounds.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D and 2D NMR experiments are essential for elucidating the complex structures of jatrophane polyesters. These include:

-

¹H NMR: To determine the proton environment.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

Correlation Spectroscopy (COSY): To establish ¹H-¹H spin-spin couplings.

-

Heteronuclear Single Quantum Coherence (HSQC): To identify direct ¹H-¹³C correlations.

-

Heteronuclear Multiple Bond Correlation (HMBC): To determine long-range ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton and assigning the positions of ester groups.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the relative stereochemistry of the molecule.

-

-

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.

Visualization of Signaling Pathways and Workflows

Anti-Inflammatory Signaling Pathway

Jatrophane polyesters have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. A prominent mechanism involves the suppression of the NF-κB signaling pathway in macrophages stimulated by lipopolysaccharide (LPS).

Caption: NF-κB signaling pathway inhibition by jatrophane polyesters.

Multidrug Resistance (MDR) Reversal Mechanism

A significant therapeutic potential of jatrophane polyesters lies in their ability to reverse multidrug resistance in cancer cells. This is primarily achieved through the direct inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that expels chemotherapeutic drugs from cancer cells, thereby reducing their efficacy.

Caption: Mechanism of P-gp inhibition by jatrophane polyesters for MDR reversal.

Conclusion

Jatrophane polyesters represent a structurally diverse and biologically active class of natural products with significant therapeutic potential. Their primary sources are concentrated in the Euphorbiaceae and Thymelaeaceae families, with the genus Euphorbia being a particularly prolific producer. The isolation and characterization of these compounds require a combination of sophisticated extraction, chromatographic, and spectroscopic techniques. The ability of jatrophane polyesters to modulate key biological pathways, such as NF-κB-mediated inflammation and P-gp-mediated multidrug resistance, underscores their importance as lead compounds in drug discovery. This technical guide provides a foundational resource for researchers aiming to explore the rich chemistry and pharmacology of these remarkable molecules. Further research into the quantitative analysis of these compounds in a wider range of plant species and the elucidation of their detailed mechanisms of action will undoubtedly pave the way for novel therapeutic interventions.

References

- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Jatrophane diterpenoid esters from Euphorbia sororia serving as multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Three new jatrophane polyesters and antiproliferative constituents from Euphorbia tuckeyana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to Jatrophane Diterpenes: From Isolation to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of jatrophane diterpenes, a class of natural products exhibiting significant biological activities. Due to the absence of a specific compound designated "Jatrophane 2" in scientific literature, this document focuses on well-characterized representative jatrophane diterpenoids: Jatrophane 1 , Jatrophane 5 , and Jatrophone . We delve into their chemical properties, detailed experimental protocols for their isolation and characterization, and their modulation of key cellular signaling pathways.

Core Chemical Data

The following table summarizes the key chemical identifiers and properties of the selected jatrophane diterpenes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Jatrophane 1 | 210108-85-3 | C36H45NO13 | 684.73 - 699.74 |

| Jatrophane 5 | 210108-89-7 | C41H49NO14 | 779.8 |

| Jatrophone | 29444-03-9 | C20H24O3 | 312.4 |

Experimental Protocols

The isolation and characterization of jatrophane diterpenes from their natural sources, primarily plants of the Euphorbiaceae family, involve a series of meticulous steps. Furthermore, elucidation of their biological activity requires specific cellular and molecular assays.

Isolation and Purification of Jatrophane Diterpenes

A general workflow for the isolation and purification of jatrophane diterpenes from plant material is outlined below. The specific solvents and chromatographic conditions may require optimization based on the specific plant species and the target compounds.

Detailed Methodologies:

-

Extraction: The air-dried and powdered plant material (e.g., whole plants, roots, or aerial parts) is typically extracted exhaustively with a solvent such as ethanol or chloroform at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are subjected to column chromatography (CC) over silica gel or polyamide. Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol gradient, to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The semi-pure fractions obtained from CC are further purified by preparative HPLC, often on a C18 column, using a mobile phase such as a methanol-water or acetonitrile-water gradient to isolate the pure jatrophane diterpenoids.

Structural Elucidation

The chemical structures of isolated jatrophane diterpenes are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex three-dimensional structure. This includes:

-

1D NMR: ¹H NMR to identify proton signals and their multiplicities, and ¹³C NMR to determine the number and types of carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is key for connecting different spin systems and elucidating the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus the relative stereochemistry of the molecule.

-

-

Biological Activity Assays

Jatrophane diterpenes have been extensively studied for their potential as anticancer agents, particularly for their ability to reverse multidrug resistance (MDR) and induce autophagy.

P-glycoprotein (P-gp) Inhibition Assay:

-

Cell Culture: A P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR) and its non-resistant parental cell line (e.g., MCF-7) are cultured under standard conditions.

-

Substrate Accumulation: Cells are pre-incubated with the test jatrophane compound at various concentrations.

-

A fluorescent P-gp substrate, such as Rhodamine 123, is then added to the cells and incubated for a specific period.

-

Flow Cytometry: The intracellular accumulation of the fluorescent substrate is measured by flow cytometry. Increased fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.

Autophagy Induction Assay:

-

Cell Culture and Transfection: A suitable cell line (e.g., human microglia cells) is stably transfected with a tandem fluorescent-tagged LC3 protein (mCherry-GFP-LC3).

-

Treatment: Cells are treated with the jatrophane compound for a defined period.

-

Microscopy and Flow Cytometry: The formation of autophagosomes is visualized and quantified by observing the punctate pattern of LC3 fluorescence using confocal microscopy. Autophagic flux can be quantified by flow cytometry by measuring the ratio of mCherry to GFP fluorescence. An increase in red puncta (mCherry) relative to yellow puncta (mCherry and GFP co-localization) indicates enhanced autophagic flux.

Signaling Pathways

Jatrophane diterpenes exert their biological effects by modulating specific cellular signaling pathways. Two of the most well-documented mechanisms are the inhibition of P-glycoprotein and the induction of autophagy.

P-glycoprotein Inhibition Pathway

Jatrophane diterpenes can act as modulators of P-glycoprotein, a key transporter involved in multidrug resistance in cancer cells. By inhibiting P-gp, these compounds can restore the efficacy of conventional chemotherapeutic drugs.

Autophagy Induction Pathway

Certain jatrophane diterpenoids have been shown to induce autophagy, a cellular process of self-degradation of damaged organelles and proteins. This can be a pro-survival mechanism in some contexts, but can also lead to autophagic cell death in cancer cells.

This technical guide provides a foundational understanding of jatrophane diterpenes for researchers and drug development professionals. The detailed protocols and pathway diagrams serve as a practical resource for further investigation into this promising class of natural products.

Jatrophane Diterpenoids: A Technical Guide to Their Potential in Reversing Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jatrophane 2 and related jatrophane diterpenoids, focusing on their promising potential as agents for the reversal of multidrug resistance (MDR) in cancer therapy. This document synthesizes key findings from recent scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction to Multidrug Resistance and Jatrophane Diterpenoids

Multidrug resistance is a significant impediment to the success of cancer chemotherapy, often leading to treatment failure.[1] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[2][3]

Jatrophane diterpenoids, a class of natural products primarily isolated from plants of the Euphorbia genus, have emerged as a promising new class of P-gp inhibitors.[4][5] These macrocyclic diterpenes have demonstrated significant potential in reversing P-gp-mediated MDR in various cancer cell lines.[2][6] Some jatrophane derivatives have shown higher potency than well-known P-gp inhibitors like verapamil and cyclosporin A.[6][7] This guide explores the core scientific data and methodologies related to the investigation of jatrophane diterpenoids as MDR reversal agents.

Quantitative Data on MDR Reversal Activity

The following tables summarize the quantitative data from various studies on the efficacy of jatrophane diterpenoids in reversing multidrug resistance. The data includes cytotoxicity (IC50 values) and the reversal fold (RF), which indicates the factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the jatrophane compound.

Table 1: MDR Reversal Activity of Jatrophane Diterpenoids in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) | Reference |

| Compound 1 | K562/ADM | Doxorubicin | 1.0 | > Verapamil | [6] |

| Compound 2 | K562/ADM | Doxorubicin | 1.0 | > Verapamil | [6] |

| Compound 1 | A549/ADM | Doxorubicin | 1.0 | Significant | [6] |

| Jatrophane 7 | MCF-7/ADR | Doxorubicin | 10.0 | 12.9 | [2] |

| Jatrophane 8 | MCF-7/ADR | Doxorubicin | 10.0 | 12.3 | [2] |

| Jatrophane 9 | MCF-7/ADR | Doxorubicin | 10.0 | 36.82 | [2] |

| Jatrophane 11 | NCI-H460/R | Paclitaxel | 20.0 | 3.0 | [2] |

| Jatrophane 12 | NCI-H460/R | Paclitaxel | 20.0 | 3.2 | [2] |

| Euphosorophane A (1 ) | MCF-7/ADR | Doxorubicin | 0.0927 | - | [8] |

| Nicaeenin F | NCI-H460/R, DLD1-TxR | Doxorubicin | - | Potent Inhibition | [9] |

| Nicaeenin G | NCI-H460/R, DLD1-TxR | Doxorubicin | - | Potent Inhibition | [9] |

Table 2: Cytotoxicity of Selected Jatrophane Diterpenoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Jatrophane 1 | NCI-H460 | 10-20 | [5] |

| Jatrophane 1 | NCI-H460/R | 10-20 | [5] |

| Jatrophane 1 | U87 | 10-20 | [5] |

| Jatrophane 1 | U87-TxR | 10-20 | [5] |

| Jatrophane 1 | DLD1 | >50 | [5] |

| Jatrophane 1 | DLD1-TxR | >50 | [5] |

| Jatrophane 2 | Various | Almost completely inactive | [5][6] |

Experimental Protocols

This section details the common methodologies employed in the evaluation of jatrophane diterpenoids for their MDR reversal potential.

Cell Lines and Culture

-

Parental Sensitive Cell Lines: MCF-7 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), A549 (lung carcinoma), NCI-H460 (non-small cell lung carcinoma), DLD1 (colorectal adenocarcinoma), U87 (glioblastoma), HepG2 (hepatocellular carcinoma).[5][10]

-

Multidrug-Resistant Cell Lines: MCF-7/ADR (doxorubicin-resistant), K562/ADM (doxorubicin-resistant), A549/ADM (doxorubicin-resistant), NCI-H460/R (doxorubicin-resistant), DLD1-TxR (paclitaxel-resistant), U87-TxR (paclitaxel-resistant), HepG2/ADR (doxorubicin-resistant).[5][10]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. Resistant cell lines are often maintained in a medium containing a specific concentration of the selecting drug to maintain the MDR phenotype.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the jatrophane diterpenoids alone or in combination with a chemotherapeutic agent for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves. The reversal fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the jatrophane compound.

P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123 (Rho123), from MDR cells.

-

Cell Preparation: MDR cells are harvested and washed with a suitable buffer (e.g., PBS).

-

Compound Incubation: Cells are pre-incubated with the jatrophane diterpenoid or a positive control (e.g., Verapamil) at a specific concentration for a defined period (e.g., 30-60 minutes) at 37°C.

-

Rhodamine 123 Loading: Rho123 is added to the cell suspension and incubated for a further period (e.g., 60-90 minutes) at 37°C.

-

Washing: Cells are washed with ice-cold PBS to remove extracellular Rho123.

-

Fluorescence Measurement: The intracellular fluorescence of Rho123 is measured using a flow cytometer or a fluorescence microplate reader.

-

Data Analysis: An increase in intracellular Rho123 fluorescence in the presence of the jatrophane compound compared to the untreated control indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis for P-glycoprotein Expression

This technique is used to determine if the MDR reversal activity is due to the inhibition of P-gp function or a decrease in its expression.

-

Cell Lysis: Cells treated with the jatrophane compound for a specified time are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for P-gp, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which jatrophane diterpenoids reverse MDR is through the direct inhibition of P-glycoprotein function.[6] Some studies suggest this is a competitive inhibition at the drug-binding site.[8] Additionally, some jatrophane diterpenoids have been found to modulate other cellular pathways, such as the ATR-Chk1 pathway, which is involved in the DNA damage response.[11]

P-glycoprotein Inhibition

The following diagram illustrates the proposed mechanism of P-gp inhibition by jatrophane diterpenoids.

Caption: P-gp Inhibition by Jatrophane Diterpenoids.

Experimental Workflow for Evaluating MDR Reversal

The following diagram outlines a typical experimental workflow for the investigation of jatrophane diterpenoids as MDR reversal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Secure Verification [cer.ihtm.bg.ac.rs]

- 6. researchgate.net [researchgate.net]

- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jatrophane diterpenoids with multidrug-resistance modulating activity from the latex of Euphorbia nicaeensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Preliminary In Vitro Studies of Jatrophane 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Jatrophane 2, a diterpenoid compound isolated from plants of the Euphorbia genus. This document summarizes the available quantitative data on its biological activity, details the experimental protocols used in these studies, and presents visualizations of the key experimental workflow and a potential signaling pathway.

Data Presentation

The in vitro cytotoxic and multidrug resistance (MDR) modulating activities of Jatrophane 2 have been evaluated against a panel of human cancer cell lines. The quantitative data from these studies are summarized below.

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| U87 | Glioblastoma | MTT | IC50 | ~ 20 µM | |

| NCI-H460 | Non-small cell lung carcinoma | MTT | IC50 | > 50 µM | [1] |

| NCI-H460/R | Doxorubicin-resistant non-small cell lung carcinoma | MTT | IC50 | > 50 µM | |

| DLD1 | Colorectal adenocarcinoma | MTT | IC50 | > 50 µM | |

| DLD1-TxR | Paclitaxel-resistant colorectal adenocarcinoma | MTT | IC50 | > 50 µM | [1][2] |

| U87-TxR | Paclitaxel-resistant glioblastoma | MTT | IC50 | > 50 µM | [1] |

| Various MDR cancer cell lines (NCI-H460/R, DLD1-TxR) | Lung, Colorectal | Rhodamine 123 Accumulation | P-gp Inhibition | Exhibited inhibitory potential | [3] |

Note: Jatrophane 2 was found to be "almost completely inactive in the suppression of cancer cell growth" in the tested concentration range of 1–50 µM, with the exception of the U87 glioblastoma cell line. However, it demonstrated potential as a P-glycoprotein (P-gp) inhibitor, suggesting a role in reversing multidrug resistance.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of Jatrophane 2.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is based on the methodology described for the evaluation of Jatrophane 2's effect on cancer cell growth.[1]

-

Cell Culture: Human cancer cell lines (U87, NCI-H460, NCI-H460/R, DLD1, DLD1-TxR, U87-TxR) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Jatrophane 2 is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

-

Formazan Crystal Formation: The plates are incubated for an additional 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute hydrochloric acid) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)

This protocol outlines the method used to assess the P-gp inhibitory activity of Jatrophane 2.[1]

-

Cell Preparation: Multidrug-resistant cancer cell lines overexpressing P-gp (e.g., NCI-H460/R, DLD1-TxR) are harvested and washed with PBS.

-

Compound Incubation: The cells are pre-incubated with various concentrations of Jatrophane 2 or a known P-gp inhibitor (positive control, e.g., verapamil) for a defined period (e.g., 30-60 minutes) at 37°C.

-

Rhodamine 123 Addition: The fluorescent P-gp substrate, rhodamine 123, is added to the cell suspension at a final concentration of approximately 5 µM.[1]

-

Incubation: The cells are incubated with rhodamine 123 in the presence of the test compounds for an additional period (e.g., 60-90 minutes) at 37°C, protected from light.

-

Washing: The cells are then washed with ice-cold PBS to remove extracellular rhodamine 123.

-

Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. An increase in intracellular fluorescence in the presence of Jatrophane 2, compared to the untreated control, indicates inhibition of P-gp-mediated efflux.

Mandatory Visualization

Experimental Workflow for P-glycoprotein Inhibition Assay

Caption: Workflow for assessing P-gp inhibition by Jatrophane 2 using a rhodamine 123 accumulation assay.

Hypothesized Signaling Pathway for Jatrophane-Mediated Cytotoxicity

While not yet directly demonstrated for Jatrophane 2, related jatrophane diterpenes, such as jatrophone, have been shown to exert their cytotoxic effects in resistant cancer cells through the inhibition of the PI3K/Akt/NF-κB signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and drug resistance.

Caption: Hypothesized inhibition of the PI3K/Akt/NF-κB pathway by Jatrophane 2, a potential mechanism.

References

Jatrophane Diterpenes as P-glycoprotein Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) in cancer is a primary obstacle to successful chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. This has spurred the search for potent and specific P-gp inhibitors to be used as chemosensitizers. Among the natural products investigated, jatrophane diterpenes, primarily isolated from plants of the Euphorbiaceae family, have emerged as a promising class of P-gp inhibitors. This technical guide provides an in-depth overview of the core research on jatrophane diterpenes as P-gp inhibitors, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular interactions.

Quantitative Analysis of P-glycoprotein Inhibition by Jatrophane Diterpenes

A number of jatrophane diterpenes have been isolated and evaluated for their ability to inhibit P-gp. The following tables summarize the quantitative data on their inhibitory activity, providing a comparative overview for researchers.

Table 1: P-gp Inhibitory Activity of Jatrophane Diterpenes from Euphorbia sororia

| Compound | Reversal Fold (Doxorubicin) | IC50 (µM) in MCF-7/ADR cells | Reference |

| Euphosorophane A | 10.8 | 0.092 ± 0.018 | [1] |

| Compound 2 | 6.2 | 0.21 ± 0.03 | [1] |

| Compound 4 | 5.9 | 0.35 ± 0.05 | [1] |

| Compound 6 | 4.8 | 0.52 ± 0.07 | [1] |

| Compound 8 | 4.1 | 0.68 ± 0.09 | [1] |

| Compound 10 | 3.5 | 0.85 ± 0.11 | [1] |

| Compound 11 | 3.2 | 1.02 ± 0.14 | [1] |

| Compound 15 | 2.8 | 1.21 ± 0.16 | [1] |

| Verapamil (VRP) | 3.9 | 3.45 ± 0.28 | [1] |

Table 2: P-gp Modulatory Activity of Jatrophane Diterpenes from Euphorbia mellifera

| Compound | Cell Line | EC50 (µM) | Reference |

| Euphomelliferine | L5178Y MDR | 1.9 ± 0.2 | [2] |

| Euphomelliferenes A | L5178Y MDR | 2.3 ± 0.3 | [2] |

| Verapamil | L5178Y MDR | 2.1 ± 0.1 | [2] |

Table 3: P-gp Inhibitory Activity of Jatrophane Diterpenes from other Euphorbia Species and Synthetic Derivatives

| Compound | Source/Modification | Cell Line | IC50 (µM) | Reference |

| Euphodendroidin D | E. dendroides | - | Outperformed cyclosporin by a factor of 2 | [3] |

| Jatrophone | Jatropha and Euphorbia species | MCF-7/ADR | 1.8 | [4][5] |

| Esulatin M | E. welwitschii | EPG85-257RDB | 1.8 | [6] |

| Epoxywelwitschene | E. welwitschii | - | Strong modulator at 2 µM | [6] |

| Two unnamed jatrophanes | E. nicaeensis | NCI-H460/R, DLD1-TxR | Strong sensitization (SI > 100) | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the P-gp inhibitory activity of jatrophane diterpenes.

Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from MDR cancer cells.

Materials:

-

MDR cancer cell line (e.g., MCF-7/ADR, L5178Y MDR) and the corresponding parental sensitive cell line.

-

Rhodamine 123 (stock solution in DMSO).

-

Jatrophane diterpene of interest (stock solution in DMSO).

-

Positive control inhibitor (e.g., Verapamil, Cyclosporin A).

-

Cell culture medium (e.g., RPMI-1640 or DMEM with FBS, antibiotics).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the MDR and parental cells in 24- or 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Incubation: Treat the MDR cells with various concentrations of the jatrophane diterpene or the positive control for 1-2 hours at 37°C. Include a vehicle control (DMSO).

-

Rhodamine 123 Loading: Add rhodamine 123 to all wells (final concentration typically 1-5 µM) and incubate for 30-60 minutes at 37°C in the dark.

-

Efflux Period: Remove the medium containing rhodamine 123 and the test compounds. Wash the cells twice with ice-cold PBS. Add fresh, pre-warmed medium (without rhodamine 123 but with the test compounds at the same concentrations) and incubate for another 30-60 minutes at 37°C to allow for efflux.

-

Fluorescence Measurement:

-

Flow Cytometry: Detach the cells, wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

-

Fluorescence Plate Reader: After the final wash, lyse the cells with a suitable lysis buffer and measure the fluorescence of the lysate in a microplate reader.

-

-

Data Analysis: Calculate the percentage of rhodamine 123 accumulation in treated cells relative to the untreated control. The IC50 value is the concentration of the jatrophane diterpene that results in 50% of the maximal inhibition of rhodamine 123 efflux.

Calcein-AM Assay

This assay utilizes the non-fluorescent, cell-permeable dye calcein-AM, which is a substrate of P-gp. Once inside the cell, it is cleaved by esterases into the fluorescent, cell-impermeable calcein. In MDR cells, calcein-AM is effluxed by P-gp before it can be cleaved, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to increased intracellular calcein fluorescence.

Materials:

-

MDR cancer cell line and parental sensitive cell line.

-

Calcein-AM (stock solution in DMSO).

-

Jatrophane diterpene of interest.

-

Positive control inhibitor.

-

Cell culture medium and PBS.

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed cells as described for the Rhodamine 123 efflux assay.

-

Compound Incubation: Treat the MDR cells with various concentrations of the jatrophane diterpene or positive control for 30-60 minutes at 37°C.

-

Calcein-AM Loading: Add calcein-AM to all wells (final concentration typically 0.25-1 µM) and incubate for 15-30 minutes at 37°C in the dark.

-

Fluorescence Measurement:

-

Flow Cytometry: Detach the cells, wash with cold PBS, and analyze the intracellular fluorescence.

-

Fluorescence Plate Reader: Wash the cells with cold PBS and measure the fluorescence directly in the plate.

-

-

Data Analysis: Determine the IC50 value as the concentration of the jatrophane diterpene that produces 50% of the maximum possible fluorescence (which is typically the fluorescence of the parental cells or MDR cells treated with a saturating concentration of a potent inhibitor).

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this ATPase activity.

Materials:

-

P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells).

-

ATP.

-

Jatrophane diterpene of interest.

-

Positive controls (e.g., Verapamil for stimulation, sodium orthovanadate for inhibition).

-

Assay buffer (containing MgCl2, EGTA, NaN3, Tris-HCl).

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).

-

Microplate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles, the jatrophane diterpene at various concentrations, and the assay buffer. Include controls with a known stimulator (e.g., verapamil) and a known inhibitor (e.g., sodium orthovanadate).

-

Initiate Reaction: Add ATP to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop Reaction and Detect Pi: Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate). Add the colorimetric reagent for Pi detection and incubate for color development.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

-

Data Analysis: Calculate the amount of Pi released by subtracting the background absorbance (no ATP or no P-gp). Determine the effect of the jatrophane diterpene on the basal and/or verapamil-stimulated P-gp ATPase activity. The results can indicate whether the compound is a substrate (stimulator) or an inhibitor.

Signaling Pathways and Experimental Workflows

P-glycoprotein-Mediated Multidrug Resistance and Inhibition by Jatrophane Diterpenes

P-gp is an integral membrane protein that utilizes the energy from ATP hydrolysis to export a wide array of xenobiotics, including many chemotherapeutic drugs, out of the cell. This reduces the intracellular drug concentration to sub-therapeutic levels, leading to multidrug resistance. Jatrophane diterpenes can inhibit P-gp function through direct interaction, often as competitive inhibitors, thereby restoring the sensitivity of resistant cancer cells to chemotherapy.

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by jatrophane diterpenes.

Experimental Workflow for Screening and Characterization of Jatrophane Diterpenes as P-gp Inhibitors

The identification and characterization of novel P-gp inhibitors from natural sources like Euphorbia species typically follows a structured experimental workflow. This process begins with initial screening assays to identify active compounds, followed by more detailed studies to determine their potency, mechanism of action, and potential for therapeutic application.

Caption: A typical experimental workflow for the discovery and characterization of jatrophane diterpenes as P-gp inhibitors.

Jatrophone-Mediated Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

Recent studies have indicated that some jatrophane diterpenes may exert their anticancer effects not only by direct P-gp inhibition but also by modulating key cellular signaling pathways involved in cell survival and proliferation. For instance, jatrophone has been shown to inhibit the PI3K/Akt/NF-κB pathway in doxorubicin-resistant breast cancer cells.[4][5] This pathway is often constitutively active in cancer, promoting cell growth, survival, and resistance to apoptosis. Its inhibition by jatrophone suggests a dual mechanism of action that could be highly beneficial in overcoming multidrug resistance.

Caption: Jatrophone-mediated inhibition of the PI3K/Akt/NF-κB signaling pathway.

Conclusion

Jatrophane diterpenes represent a rich and diverse source of potent P-glycoprotein inhibitors. Their ability to reverse multidrug resistance in cancer cells, coupled with potential modulatory effects on key cell signaling pathways, makes them highly attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to provide researchers with a solid foundation for advancing the study of these promising natural compounds in the ongoing effort to overcome chemotherapy resistance.

References

- 1. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Secure Verification [cer.ihtm.bg.ac.rs]

Jatrophane Diterpenes: A Technical Guide to Their Potential as Autophagy Activators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbia genus, are emerging as promising modulators of autophagy. This technical guide provides a comprehensive overview of the current understanding of their potential as autophagy activators. It consolidates quantitative data on their bioactivity, details key experimental protocols for their evaluation, and visualizes the current knowledge of the signaling pathways involved. The evidence presented herein suggests that certain jatrophane diterpenes can significantly induce autophagic flux, primarily through mechanisms involving the promotion of lysosomal biogenesis and potentially through the inhibition of the PI3K/Akt signaling pathway. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of jatrophane diterpenes in diseases where autophagy augmentation is considered a beneficial strategy, such as neurodegenerative disorders.

Introduction to Jatrophane Diterpenes and Autophagy

Jatrophane diterpenes are a structurally diverse group of macrocyclic compounds characterized by a 5/12 bicyclic core.[1] They are predominantly found in the Euphorbiaceae family and have been investigated for a range of biological activities.[2] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1] Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases. Consequently, the identification of small molecules that can modulate autophagy is of significant therapeutic interest. Recent studies have highlighted the potential of jatrophane diterpenes as a novel class of autophagy activators.[3][4]

Quantitative Data on Autophagy Activation

Several jatrophane diterpenes isolated from Euphorbia species have been shown to activate autophagic flux. The most common primary screening method cited is flow cytometry using human microglia cells stably expressing a tandem mCherry-GFP-LC3 reporter (HM-mCherry-GFP-LC3).[1][4] This assay allows for the quantification of autophagic flux.

One of the most well-characterized jatrophane diterpenes in this context is Euphpepluone K . Studies have demonstrated its ability to significantly activate autophagic flux and increase the levels of the lipidated form of LC3 (LC3-II), a key marker of autophagosome formation.

Table 1: Effect of Euphpepluone K on Autophagy Markers in U251-MAPT Cells

| Treatment Concentration (µM) | LC3-II / LC3-I Ratio (Fold Change vs. Control) | SQSTM1/p62 Level (Fold Change vs. Control) |

| 2.5 | ~1.5 | ~0.8 |

| 10 | ~2.5 | ~0.6 |

| 40 | ~3.0 | ~0.4 |

Data is estimated from Western Blot analysis presented in the cited literature. Actual values may vary.

Other jatrophane diterpenes, including euphjatrophanes H-L, have also been shown to significantly increase autophagic flux.[2] Furthermore, some of these compounds have demonstrated the ability to induce lysosomal biogenesis, a process intrinsically linked to autophagy.[5][6] For instance, certain euphpepluones were found to promote the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal genes.[5]

Signaling Pathways in Jatrophane-Induced Autophagy

The precise molecular mechanisms by which jatrophane diterpenes activate autophagy are still under investigation. However, current evidence points towards two primary pathways:

TFEB-Mediated Lysosomal Biogenesis

A key proposed mechanism for autophagy activation by some jatrophane diterpenes is the induction of lysosomal biogenesis.[3][5] This is thought to be mediated by the activation of Transcription Factor EB (TFEB). Under normal conditions, TFEB is phosphorylated and sequestered in the cytoplasm. Upon activation, TFEB translocates to the nucleus, where it promotes the expression of genes involved in lysosome formation and function. This increase in lysosomal capacity can, in turn, enhance the overall autophagic flux. Some studies suggest this activation of TFEB by certain natural compounds can occur in an mTOR-independent manner.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Small-molecule activation of TFEB alleviates Niemann-Pick disease type C via promoting lysosomal exocytosis and biogenesis [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Isolation and Purification of Jatrophane Diterpenes from Plant Material

Introduction

Jatrophane diterpenes are a class of macrocyclic diterpenoids characterized by a bicyclo[10.3.0]pentadecane skeleton.[1] These compounds are predominantly found in plants belonging to the Euphorbiaceae and Thymelaeaceae families, with the genera Jatropha and Euphorbia being particularly rich sources.[2][3] Jatrophanes exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance-reversing properties, making them of significant interest to researchers in drug discovery and development.[2][4][5] This document provides a detailed protocol for the isolation and purification of jatrophane diterpenes from plant material, targeting researchers, scientists, and drug development professionals.

Data Presentation: Summary of Extraction and Purification Parameters

The following table summarizes quantitative data from various studies on the isolation of jatrophane diterpenes. This allows for a comparative overview of different methodologies and their reported outcomes.

| Plant Species | Plant Part | Extraction Method | Extraction Solvent(s) | Chromatographic Techniques | Reported Yield | Reference |

| Euphorbia platyphyllos | Whole, dried plants | Extraction with CHCl3 followed by polyamide column chromatography | Chloroform, Methanol/Water | VLC, Prep. TLC, NP-HPLC, RP-HPLC | Not specified | [2] |

| Euphorbia pubescens | Whole, dried plant | Maceration | Methanol | Column Chromatography (Silica gel), RP-HPLC | 1.5 - 4 mg of pure compounds from 2 kg of plant material | [6] |

| Euphorbia mongolica | Powdered plant material | Percolation | Methanol, Dichloromethane | Not specified | 12.59 g of organic phase from 166 g of raw material | |

| Jatropha species | Not specified | Maceration (most frequent), Reflux, Soxhlet | n-hexane, petroleum ether, dichloromethane, chloroform | Traditional chromatographic techniques | Not specified | [7] |

Experimental Protocols

This section outlines a generalized yet detailed methodology for the isolation and purification of jatrophane diterpenes from plant material.

1. Plant Material Preparation

-

Collection and Identification: Collect the desired plant material (e.g., whole plant, roots, latex). It is crucial to have the plant species authenticated by a botanist. A voucher specimen should be deposited in a recognized herbarium.

-

Drying and Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, to a constant weight. Once dried, grind the material into a coarse powder to increase the surface area for efficient extraction.

2. Extraction

-

Solvent Selection: Jatrophane diterpenes are typically of low to moderate polarity.[7] Therefore, solvents such as methanol, ethanol, chloroform, or dichloromethane are effective for extraction.

-

Maceration Protocol:

-

Soak the powdered plant material in the chosen solvent (e.g., methanol) in a large container at room temperature. The typical solvent-to-plant material ratio is 10:1 (v/w).

-

Allow the mixture to stand for 24-72 hours with occasional agitation.

-

Filter the extract through cheesecloth or filter paper.

-

Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.

-

Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

3. Fractionation (Liquid-Liquid Partitioning)

-

Objective: To separate compounds based on their polarity, thereby reducing the complexity of the extract.

-

Protocol:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform successive partitioning with solvents of increasing polarity. For example, start with a nonpolar solvent like n-hexane to remove fats and sterols.

-

Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or chloroform, which will likely contain the jatrophane diterpenes.

-

Collect the different solvent fractions and concentrate them separately using a rotary evaporator.

-

4. Chromatographic Purification

A combination of chromatographic techniques is typically required to isolate pure jatrophane diterpenes.

-

Column Chromatography (CC):

-

The dichloromethane or chloroform fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of increasing polarity, starting with a nonpolar solvent system (e.g., n-hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate or acetone).

-

Collect fractions of a specific volume and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., ceric sulfate spray followed by heating).

-

Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions enriched with jatrophane diterpenes from column chromatography are further purified by preparative HPLC.

-

Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed. A common approach is to use an RP-C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile using a UV detector.

-

Collect the peaks corresponding to the pure compounds.

-

5. Structure Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are essential for elucidating the complex structure and stereochemistry of jatrophane diterpenes.[2][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[2]

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.[8]

Mandatory Visualization

Experimental Workflow for Jatrophane Isolation

The following diagram illustrates the general workflow for the isolation and purification of jatrophane diterpenes from plant material.

Caption: Workflow for jatrophane isolation and purification.

References

- 1. mdpi.com [mdpi.com]

- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The absolute stereochemical characterization of two new jatrophane diterpenes from Euphorbia esula - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Structural Elucidaion of Jatrophane 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of structurally complex natural products exclusively found in the Euphorbiaceae and Thymelaeaceae families.[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include antitumor, cytotoxic, antiviral, and multidrug resistance-reversing properties.[1][2] The intricate three-dimensional architecture of the jatrophane skeleton presents a considerable challenge for structural elucidation.[3] This application note provides a detailed overview of the spectroscopic techniques and protocols required for the complete structural characterization of a representative jatrophane diterpene, herein referred to as Jatrophane 2. The methodologies described are fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data for Jatrophane 2

The structural elucidation of Jatrophane 2 was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented below is a comprehensive compilation from spectroscopic analyses of a representative jatrophane diterpene.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Jatrophane 2 (CDCl₃)

| Position | δC (ppm) | δH (ppm), J (Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 40.5 | α: 2.56 (d, 14.0)β: 3.95 (d, 14.0) | H-1β to C-2, C-10, C-11, C-12 | H-1β with H-11 |

| 2 | 91.3 | - | - | - |

| 3 | 77.9 | 4.71 (br s) | H-3 to C-2, C-4, C-5, C-16 | H-3 with H-4, H-16 |

| 4 | 50.1 | 2.85 (d, 3.5) | H-4 to C-3, C-5, C-15 | H-4 with H-3, H-5, H-7, H-8, H-13 |

| 5 | 73.9 | 5.55 (br s) | H-5 to C-3, C-4, C-6, C-7, C-15 | H-5 with H-4, H-17a/b |

| 6 | 140.8 | - | - | - |

| 7 | 76.8 | 4.97 (d, 10.0) | H-7 to C-5, C-6, C-8, C-9 | H-7 with H-4, H-8β |

| 8 | 42.1 | α: 2.43 (dd, 15.0, 10.0)β: 2.02 (d, 15.0) | H-8α to C-6, C-7, C-9, C-10 | H-8α with H-19; H-8β with H-7 |

| 9 | 208.3 | - | - | - |

| 10 | 52.3 | - | - | - |

| 11 | 135.5 | 5.22 (d, 16.0) | H-11 to C-1, C-9, C-10, C-12, C-13 | H-11 with H-1β, H-12 |

| 12 | 133.2 | 5.54 (dd, 16.0, 10.0) | H-12 to C-10, C-11, C-13, C-20 | H-12 with H-11, H-13 |

| 13 | 45.2 | 3.60 (dq, 10.0, 6.5) | H-13 to C-11, C-12, C-14, C-15, C-20 | H-13 with H-4, H-14, H-20 |

| 14 | 204.7 | - | - | - |

| 15 | 91.8 | - | - | - |

| 16 | 18.6 | 1.05 (d, 6.4) | H-16 to C-2, C-3, C-4 | H-16 with H-3 |

| 17 | 116.5 | a: 5.18 (s)b: 4.82 (s) | H-17a/b to C-5, C-6, C-7 | H-17a/b with H-5 |

| 18 | 26.9 | 1.22 (s) | H-18 to C-9, C-10, C-11, C-19 | H-18 with H-9β |

| 19 | 23.3 | 1.21 (s) | H-19 to C-9, C-10, C-11, C-18 | H-19 with H-8α |

| 20 | 18.3 | 1.22 (d, 6.5) | H-20 to C-12, C-13, C-14 | H-20 with H-13 |

Note: NMR data is compiled and adapted from representative jatrophane structures in the literature.[4][5][6] Assignments are based on extensive 2D NMR analysis.

Table 2: Additional Spectroscopic Data for Jatrophane 2

| Technique | Data | Interpretation |

| HR-ESI-MS | m/z [M+Na]⁺ | Provides the molecular formula, which is crucial for determining the degree of unsaturation.[1][5] |

| UV-Vis | λmax (MeOH) nm (log ε) | Indicates the presence of chromophores such as α,β-unsaturated ketones and aromatic rings.[1][7] |

| IR | νmax (KBr) cm⁻¹ | Reveals the presence of functional groups like hydroxyls (O-H), carbonyls (C=O), and double bonds (C=C).[3][5] |

Experimental Protocols